2-Fluoro-6-(1H-pyrazol-3-yl)pyridine
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Overview
Description
2-Fluoro-6-(1H-pyrazol-3-yl)pyridine is an organic compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a pyrazolyl group at the 6-position. It is a derivative of pyridine and pyrazole, both of which are important heterocyclic compounds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-fluoropyridine with 3-aminopyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds resulting from the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
2-Fluoro-6-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazolyl group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2,6-Di(1H-pyrazol-3-yl)pyridine:
Uniqueness: 2-Fluoro-6-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazolyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H6FN3 |
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Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12) |
InChI Key |
AWHBBGQXEDUUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=NN2 |
Origin of Product |
United States |
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